N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide
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Overview
Description
N-(4-{1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl}phenyl)prop-2-enamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with a suitable acylating agent to introduce the carbonyl group. This is followed by the coupling of the resulting intermediate with 4-aminophenylprop-2-enamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-dioxa-9-azaspiro[5.5]undecane
- 1,3-dioxane-1,3-dithiane spiranes
- 1,3-oxathiane spiranes
- 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane .
Uniqueness
N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide stands out due to its specific combination of a spirocyclic core with a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-16(21)19-15-6-4-14(5-7-15)17(22)20-10-8-18(9-11-20)23-12-3-13-24-18/h2,4-7H,1,3,8-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVMCPCEXSDRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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